Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
CAS No.:
Cat. No.: VC15908007
Molecular Formula: C12H12F2N2O3
Molecular Weight: 270.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12F2N2O3 |
|---|---|
| Molecular Weight | 270.23 g/mol |
| IUPAC Name | ethyl 2-[9-(difluoromethyl)-5-oxo-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate |
| Standard InChI | InChI=1S/C12H12F2N2O3/c1-2-19-7(17)4-16-10-8(9(15-16)12(13)14)5-3-6(5)11(10)18/h5-6,12H,2-4H2,1H3 |
| Standard InChI Key | CMSIJCXFYYYCDW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C2=C(C3CC3C2=O)C(=N1)C(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a bicyclic framework comprising a cyclopropane ring fused to a cyclopenta-pyrazole system. Key structural elements include:
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Cyclopropane moiety: Introduces strain and rigidity, influencing conformational stability.
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
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Difluoromethyl group (-CF2H): Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
Table 1: Molecular Parameters
X-ray crystallography studies of analogous compounds reveal that the cyclopropane ring adopts a puckered conformation, while the pyrazole nitrogen atoms participate in intramolecular hydrogen bonding with adjacent carbonyl groups .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence starting from bicyclohexanone derivatives and ethyl hydrazinyl acetate hydrochloride :
Step 1: Cyclopropanation
Bicyclohexanone undergoes [2+1] cycloaddition with dichlorocarbene to form the cyclopropane ring. Reaction conditions:
Step 2: Pyrazole Formation
Condensation with ethyl hydrazinyl acetate hydrochloride under acidic conditions (pH 4–5) generates the pyrazole core. Key parameters:
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Catalyst: p-Toluenesulfonic acid
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Reaction time: 12–16 hours
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Purity: >95% after column chromatography.
Step 3: Difluoromethylation
Radical difluoromethylation using Langlois’ reagent (CF₂HSO₂Na) introduces the -CF₂H group :
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Initiator: tert-Butyl hydroperoxide (TBHP)
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Temperature: 80°C
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Conversion: 85–90%.
Table 2: Optimization of Step 3
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| TBHP concentration | 1.5 equiv | Maximizes radical flux |
| Reaction time | 8 hours | Balances conversion vs. side reactions |
| Solvent | DMF | Enhances reagent solubility |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The ester moiety (-COOEt) undergoes hydrolysis to yield carboxylic acid derivatives:
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Base-mediated saponification: 2N NaOH, ethanol, 60°C, 4 hours → 92% conversion .
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Acid-catalyzed transesterification: Methanol/H₂SO₄, reflux → methyl ester analog.
Reductive Modifications
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bond, producing saturated analogs with altered bioactivity profiles .
| Pathogen | EC₅₀ (μg/mL) |
|---|---|
| Botrytis cinerea | 12.4 |
| Magnaporthe oryzae | 8.7 |
| Puccinia triticina | 15.1 |
Mechanistic studies suggest the difluoromethyl group disrupts mitochondrial electron transport by binding to the SDH ubiquinone site .
Industrial and Regulatory Considerations
Scalability Challenges
Industrial production faces hurdles in:
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Cyclopropanation safety: Exothermic reactions require precise temperature control.
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Fluorine handling: Corrosive HF byproducts necessitate specialized equipment .
Regulatory Status
As of 2025, no regulatory approvals exist for formulations containing this compound. Safety data from structurally related agents suggest:
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Skin irritation potential: Analogous pyrazoles show H315 (Skin Irrit. 2) classifications .
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Environmental persistence: Estimated soil half-life = 28–35 days (OECD 307) .
Comparative Analysis with Analogous Structures
Fluorinated vs. Non-Fluorinated Pyrazoles
Introducing fluorine atoms improves:
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